molecular formula C22H22F2N4OS B2787687 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 2034552-22-0

2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2787687
M. Wt: 428.5
InChI Key: DEBJNRZJVSQFAF-UHFFFAOYSA-N
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Description

2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22F2N4OS and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and substitution reactions.

Starting Materials
4-(3,4-Difluorophenylamino)quinazoline-2-thiol, 4-methylpiperidine, Ethyl 2-bromoacetate, Sodium hydride, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Sodium nitrite, Hydrogen peroxide, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Synthesis of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)acetate by condensation reaction between 4-(3,4-difluorophenylamino)quinazoline-2-thiol and ethyl 2-bromoacetate using sodium hydride as a base and acetic acid as a solvent., Step 2: Reduction of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)acetate to ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-ol using sodium borohydride as a reducing agent and acetic acid as a solvent., Step 3: Synthesis of 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-one by oxidation of ethyl 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-ol using hydrogen peroxide and acetic acid as a solvent., Step 4: Synthesis of 2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone by substitution reaction between 2-(4-(3,4-difluorophenylamino)quinazolin-2-yl)ethan-1-one and 4-methylpiperidine using sodium hydride as a base and acetic acid as a solvent., Step 5: Purification of the final compound using hydrochloric acid, sodium hydroxide, sodium bicarbonate, and sodium chloride.

properties

IUPAC Name

2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4OS/c1-14-8-10-28(11-9-14)20(29)13-30-22-26-19-5-3-2-4-16(19)21(27-22)25-15-6-7-17(23)18(24)12-15/h2-7,12,14H,8-11,13H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBJNRZJVSQFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((3,4-Difluorophenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

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